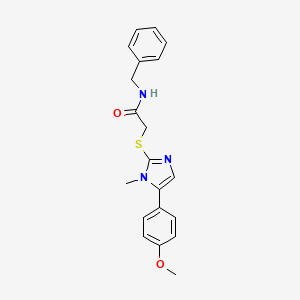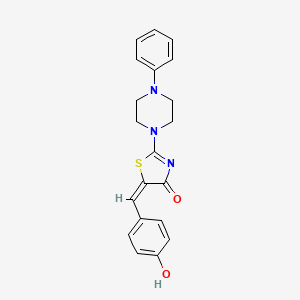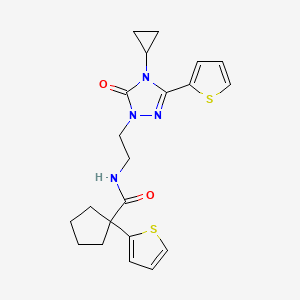
6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine, also known as BNPA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BNPA is a derivative of piperazine and belongs to the class of compounds known as nitroarylpyrimidines.
Mécanisme D'action
Target of Action
The primary target of 6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is bacterial topoisomerase II, also known as DNA gyrase . DNA gyrase is an ATP-dependent enzyme responsible for the negative supercoiling of cellular DNA . This enzyme is crucial for maintaining the topological constitution of DNA and is absent in humans, making it an ideal target for antibacterial potency .
Mode of Action
The compound interacts with its target, DNA gyrase, by docking into the ATP binding site of the enzyme . This interaction inhibits the enzyme’s activity, thereby preventing the supercoiling of bacterial DNA . The inhibition of DNA gyrase disrupts DNA replication and transcription in bacteria, leading to bacterial cell death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria . By preventing the supercoiling of bacterial DNA, the compound disrupts the normal functioning of these pathways, leading to the cessation of bacterial growth and replication .
Pharmacokinetics
The compound’s antimicrobial efficacy was evaluated in vitro , suggesting that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties for antimicrobial activity
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . By inhibiting DNA gyrase, the compound disrupts DNA replication and transcription in bacteria, leading to bacterial cell death . This makes the compound potentially useful as an antimicrobial agent .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is its potent and selective activity against cancer and infectious diseases. It is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of 6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine and to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on 6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine. One area of interest is the development of analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of novel targets and signaling pathways that are modulated by 6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine. Additionally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine as a potential therapeutic agent. Overall, 6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine represents a promising lead compound for the development of new drugs for cancer and infectious diseases.
Méthodes De Synthèse
The synthesis of 6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves the reaction of 4-nitro-5-pyrimidinamine with 4-benzylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 60-70%, and the purity of the product can be confirmed by NMR and HPLC analysis.
Applications De Recherche Scientifique
6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. It has been shown to exhibit potent antiproliferative activity against a range of cancer cell lines, including breast, lung, prostate, and colon cancer. 6-(4-Benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has also been found to have antimicrobial activity against a variety of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propriétés
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c16-14-13(21(22)23)15(18-11-17-14)20-8-6-19(7-9-20)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNODXBSGFXOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2848738.png)


![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2848742.png)
![2-(4-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2848743.png)

![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2848748.png)

![2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2848751.png)

![2-amino-1-(2-methylpropyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2848757.png)


